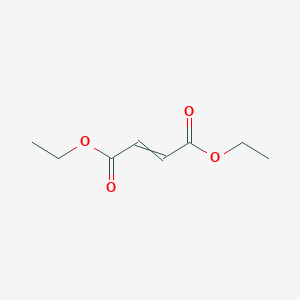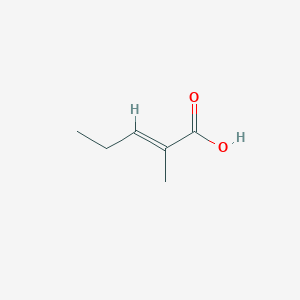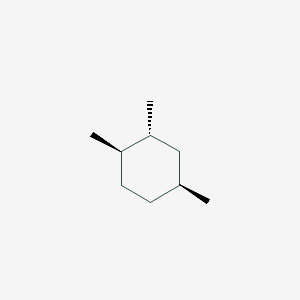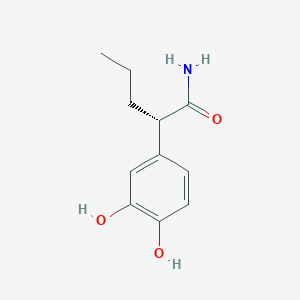
2-(3,4-Dihydroxyphenyl)valeramide, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)valeramide, (S)-, also known as DHVP, is a synthetic compound that belongs to the class of phenylpropanoids. DHVP has been shown to possess various biological activities and has been extensively studied for its potential use in pharmaceuticals.
作用機序
2-(3,4-Dihydroxyphenyl)valeramide, (S)- exerts its biological activities through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exerting its antioxidant activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby exerting its anti-inflammatory activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to modulate various signaling pathways involved in neuroprotection.
生化学的および生理学的効果
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, thereby exerting its neuroprotective activity.
実験室実験の利点と制限
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
将来の方向性
There are several future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. One potential direction is to further elucidate its mechanism of action, particularly with regard to its neuroprotective activity. Another potential direction is to study its efficacy and safety in animal models of neurodegenerative diseases. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- could be studied for its potential use in other disease states, such as cancer and cardiovascular disease.
合成法
2-(3,4-Dihydroxyphenyl)valeramide, (S)- can be synthesized through the reaction of 3,4-dihydroxyphenylacetic acid with valeric anhydride in the presence of pyridine. The product obtained is then purified through recrystallization.
科学的研究の応用
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been extensively studied for its potential use in pharmaceuticals due to its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
117406-76-5 |
|---|---|
製品名 |
2-(3,4-Dihydroxyphenyl)valeramide, (S)- |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
(2S)-2-(3,4-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m0/s1 |
InChIキー |
GDXQWRJYXZXWMT-QMMMGPOBSA-N |
異性体SMILES |
CCC[C@@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
正規SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
同義語 |
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



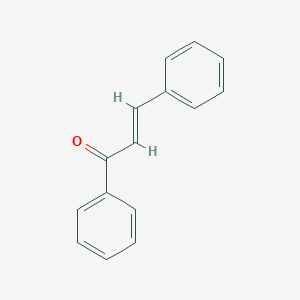
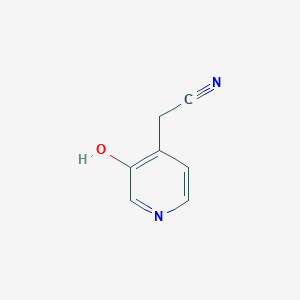
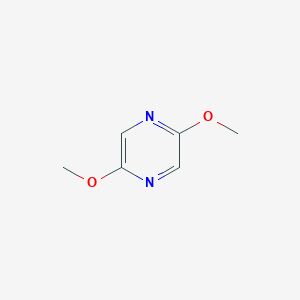
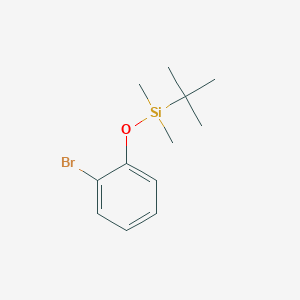
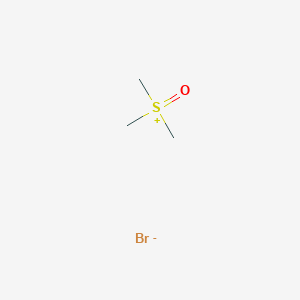
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
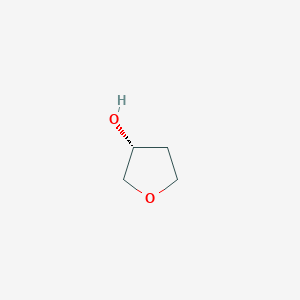
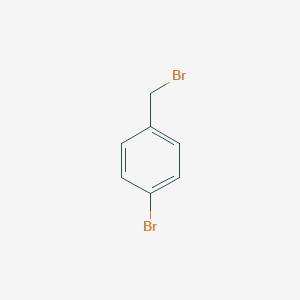
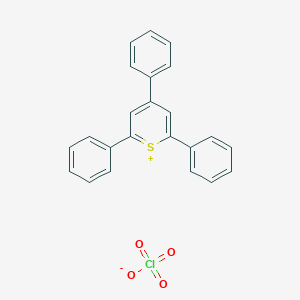
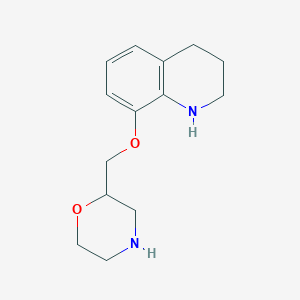
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
